molecular formula C11H14O2 B031052 2-[(3,5-Dimethylphenoxy)methyl]oxirane CAS No. 4287-30-3

2-[(3,5-Dimethylphenoxy)methyl]oxirane

Cat. No.: B031052
CAS No.: 4287-30-3
M. Wt: 178.23 g/mol
InChI Key: ALJXKSOYHMOQSF-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylphenoxy)methyl]oxirane is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is also known by other names such as 2,3-Epoxypropyl 3,5-xylyl ether and Oxirane, [(3,5-dimethylphenoxy)methyl] . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a phenoxy group substituted with two methyl groups at the 3 and 5 positions.

Preparation Methods

2-[(3,5-Dimethylphenoxy)methyl]oxirane can be synthesized through the reaction of 3,5-dimethylphenol with epichlorohydrin . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the oxirane ring. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

2-[(3,5-Dimethylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3,5-Dimethylphenoxy)methyl]oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylphenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used in the reactions .

Comparison with Similar Compounds

2-[(3,5-Dimethylphenoxy)methyl]oxirane can be compared with other similar compounds such as:

    2-[(4-Methylphenoxy)methyl]oxirane: Similar structure but with a single methyl group at the 4 position.

    2-[(3,5-Dichlorophenoxy)methyl]oxirane: Similar structure but with chlorine atoms instead of methyl groups at the 3 and 5 positions.

    2-[(3,5-Dimethylphenoxy)ethyl]oxirane: Similar structure but with an ethyl group instead of a methyl group attached to the oxirane ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

2-[(3,5-dimethylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-3-9(2)5-10(4-8)12-6-11-7-13-11/h3-5,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJXKSOYHMOQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345019
Record name 2-[(3,5-Dimethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4287-30-3
Record name 2-[(3,5-Dimethylphenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4287-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,5-Dimethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-[(3,5-dimethylphenoxy)methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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